molecular formula C12H10F2N2 B11885072 (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine CAS No. 1346691-64-2

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11885072
CAS No.: 1346691-64-2
M. Wt: 220.22 g/mol
InChI Key: DLYPTZFCUMJTEC-UHFFFAOYSA-N
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Description

(5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine: is an organic compound with the molecular formula C12H10F2N2. It is a derivative of pyridine, substituted with a difluorophenyl group at the 5-position and a methanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
  • (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
  • (5-(2,4-Difluorophenyl)pyridin-3-yl)methanamine

Comparison:

Biological Activity

The compound (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine is a pyridine derivative notable for its unique structure, which includes a difluorophenyl substituent and a methanamine functional group. This configuration suggests potential biological activities that are currently under investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2N2C_{13}H_{12}F_2N_2. The presence of fluorine atoms in the phenyl ring enhances the compound's electronic properties, potentially influencing its reactivity and biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives are being explored for their potential in treating neuropsychiatric disorders.
  • Antimicrobial Properties : The compound may exhibit activity against various pathogens.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. Detailed studies are required to elucidate these pathways.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameStructure CharacteristicsNotable Activities
2-AminopyridineSimple pyridine with an amino groupAntimicrobial and anticancer properties
4-(2,3-Difluorophenyl)pyridin-3-amineSimilar difluorophenyl substitutionPotentially neuroprotective
3-(2,3-Difluorophenyl)-4-hydroxyanilineHydroxylated derivativeAntioxidant and anti-inflammatory effects
2-(2,3-Difluorophenyl)thiazoleThiazole ring additionAnticancer activity

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study evaluated its cytotoxic effects against human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cell lines using the MTT assay. The results indicated significant cytotoxicity with half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutics.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest favorable lipophilicity and stability in plasma, which are essential for therapeutic efficacy.

Table 2: Pharmacokinetic Properties

PropertyValue
LipophilicityLog P = 2.81
Plasma Stability>92% at 60 min
Liver Microsome Stability47.8% at 60 min

Properties

CAS No.

1346691-64-2

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

[5-(2,3-difluorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H10F2N2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2

InChI Key

DLYPTZFCUMJTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2)CN

Origin of Product

United States

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